molecular formula C9H5Cl3N2 B597386 3,6,8-Trichloroquinolin-4-amine CAS No. 1211246-85-3

3,6,8-Trichloroquinolin-4-amine

Cat. No.: B597386
CAS No.: 1211246-85-3
M. Wt: 247.503
InChI Key: NUEJZRCOFISENE-UHFFFAOYSA-N
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Description

3,6,8-Trichloroquinolin-4-amine is a halogenated quinoline derivative featuring chlorine substituents at positions 3, 6, and 8 of the quinoline scaffold, with an amine group at position 4. Chlorinated quinolines are of significant interest in medicinal and materials chemistry due to their electronic properties, bioactivity, and utility in synthetic intermediates .

Properties

CAS No.

1211246-85-3

Molecular Formula

C9H5Cl3N2

Molecular Weight

247.503

IUPAC Name

3,6,8-trichloroquinolin-4-amine

InChI

InChI=1S/C9H5Cl3N2/c10-4-1-5-8(13)7(12)3-14-9(5)6(11)2-4/h1-3H,(H2,13,14)

InChI Key

NUEJZRCOFISENE-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C(C=NC2=C1Cl)Cl)N)Cl

Synonyms

4-Amino-3,6,8-trichloroquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The number and position of chlorine atoms significantly influence molecular weight, solubility, and electronic characteristics. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Data
3,8-Dichloroquinolin-4-amine Cl at 3,8; NH₂ at 4 C₉H₆Cl₂N₂ 213.06 g/mol CAS 1210204-57-1; synthesized via nucleophilic substitution .
6,8-Dichloroquinolin-4-amine Cl at 6,8; NH₂ at 4 C₉H₆Cl₂N₂ 213.06 g/mol CAS 929339-40-2; classified with GHS hazard H302 (harmful if swallowed) .
7,8-Dichloroquinolin-4-amine Cl at 7,8; NH₂ at 4 C₉H₆Cl₂N₂ 213.06 g/mol Synthesized with 66% yield; used in drug resistance reversal studies .
N-[2-(1-Adamantyl)-1-methylethyl]-8-chloroquinolin-4-amine Cl at 8; bulky alkyl at 4 C₂₂H₂₈ClN₂ 355.20 g/mol High yield (84%); enhanced lipophilicity due to adamantyl group .
2,6,8-Trimethylquinolin-4-amine CH₃ at 2,6,8; NH₂ at 4 C₁₂H₁₄N₂ 186.25 g/mol Lower molecular weight; GHS hazard H302 (similar to dichloro analogues) .
Key Observations:
  • Chlorine Substitution: Increasing chlorine atoms (e.g., trichloro vs.
  • Positional Effects : Chlorine at position 6 and 8 (6,8-dichloro) is associated with higher synthetic yields compared to 7,8-dichloro (66% vs. 84% in adamantyl derivatives) .
  • Functional Group Impact : Bulky substituents (e.g., adamantyl) improve lipophilicity, which may enhance membrane permeability in biological systems .

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